Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate is a synthetic organic compound that has gained significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups that contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate generally involves a multi-step process that integrates various organic reactions. One common method includes the reaction of tetrahydrothiophene with isonicotinoyl chloride to form the intermediate compound, which is then reacted with thiophene-3-carboxylic acid methyl ester under controlled conditions to yield the final product. Reaction conditions typically involve the use of organic solvents, temperature control, and catalysis to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the scaling up of the aforementioned synthetic routes with adaptations for efficiency and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce high-purity this compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate undergoes a variety of chemical reactions including:
Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to the formation of reduced products with distinct characteristics.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, which can introduce new functional groups and enhance its reactivity profile.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired outcome, often involving specific solvents, temperatures, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield sulfoxides or sulfones, reduction can produce alcohols or amines, and substitution reactions can introduce various functional groups, enhancing the versatility of the compound.
Scientific Research Applications
Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, serving as a building block for the development of more complex molecules.
Biology: Research into its biological activity includes studies on its potential as an enzyme inhibitor or its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate involves its interaction with specific molecular targets within biological systems. These interactions can modulate enzymatic activity, alter signal transduction pathways, and influence cellular processes. Detailed studies on its binding affinity, specificity, and the molecular pathways involved are essential for understanding its effects and potential therapeutic applications.
Comparison with Similar Compounds
Compared to other compounds with similar structures, Methyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Similar compounds include various isonicotinamido derivatives and thiophene-based molecules, but this compound is particularly notable for its diverse range of applications and the breadth of its reactivity profile.
This compound bridges the gap between theoretical chemistry and practical application, offering valuable insights and opportunities in numerous fields of scientific research. By understanding its synthesis, reactivity, and applications, researchers can harness its potential for innovative discoveries and advancements.
Properties
IUPAC Name |
methyl 2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-21-16(20)12-4-7-24-15(12)18-14(19)10-2-5-17-13(8-10)22-11-3-6-23-9-11/h2,4-5,7-8,11H,3,6,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGUXJAAEQSVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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